Home > Products > Screening Compounds P3375 > Calcium pyrophosphate
Calcium pyrophosphate - 7790-76-3

Calcium pyrophosphate

Catalog Number: EVT-305373
CAS Number: 7790-76-3
Molecular Formula: CaH4O7P2
Molecular Weight: 218.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Calcium pyrophosphate is an inorganic compound, a salt composed of calcium and pyrophosphate ions. It exists in several forms, including anhydrous (Ca₂P₂O₇), dihydrate (Ca₂P₂O₇·2H₂O), and tetrahydrate (Ca₂P₂O₇·4H₂O). [] The dihydrate form, often referred to as CPPD, is of particular interest in biological systems. In scientific research, calcium pyrophosphate serves as a model for studying crystal formation, biomineralization, and inflammatory responses. [] []

CPPD crystals are implicated in calcium pyrophosphate deposition disease (CPPD), also known as pseudogout, a common inflammatory arthritis. [] [] [] Beyond its role in CPPD, calcium pyrophosphate is investigated for its potential applications in biomaterials, catalysis, and other fields. [] []

Future Directions
  • Developing more effective therapies for CPPD: Further investigation into the mechanisms of inflammation and crystal formation in CPPD is needed to develop targeted therapies that can prevent crystal deposition and alleviate symptoms. []
  • Optimizing calcium pyrophosphate for biomaterial applications: Research should focus on improving the mechanical properties, bioactivity, and biodegradability of calcium pyrophosphate-based biomaterials. [] []
  • Exploring new catalytic applications: Investigating the catalytic potential of calcium pyrophosphate in various chemical transformations, beyond lactic acid dehydration, could lead to valuable applications in chemical synthesis and green chemistry. []
  • Understanding the role of calcium pyrophosphate in biological systems: Research is needed to elucidate the broader roles of calcium pyrophosphate in different biological contexts, including its potential involvement in other diseases and physiological processes. []

Hydroxyapatite

Compound Description: Hydroxyapatite (Ca5(PO4)3(OH)) is a naturally occurring mineral form of calcium apatite and a major component of bone. It is frequently associated with calcium pyrophosphate dihydrate (CPPD) crystal deposition in joints and can also contribute to the development of osteoarthritis. [, , , , ]

Relevance: Hydroxyapatite, like calcium pyrophosphate, is involved in crystal deposition diseases. While calcium pyrophosphate crystals are the hallmark of CPPD, hydroxyapatite crystals are associated with conditions like calcific tendinitis and acute calcific periarthritis. [, , ] Both crystals can induce inflammation and joint damage, but their mechanisms of action and clinical presentations may differ. [, , ]

Monosodium Urate

Compound Description: Monosodium urate (C5H3N4O3Na) is a sodium salt of uric acid. It is the causative agent of gout, a painful inflammatory arthritis, when its crystals accumulate in joints. [, , , ]

Basic Calcium Phosphates

Compound Description: Basic calcium phosphates encompass a group of calcium salts with varying calcium-to-phosphate ratios, including hydroxyapatite. They are crucial components of bone mineral and are implicated in various physiological and pathological processes, including bone formation and mineralization. [, ]

Relevance: Basic calcium phosphates, like calcium pyrophosphate, are associated with osteoarthritis, although their exact role in disease pathogenesis remains unclear. [] While calcium pyrophosphate deposition is characteristic of CPPD, basic calcium phosphates are more commonly found in degenerative joint diseases like osteoarthritis. [] Research suggests that both types of crystals may contribute to cartilage degradation and joint inflammation. [, ]

β-Tricalcium Phosphate

Compound Description: β-tricalcium phosphate (β-TCP, Ca3(PO4)2) is a bioactive ceramic material widely used in bone regeneration and repair due to its biocompatibility and osteoconductive properties. It can be combined with other materials, such as calcium pyrophosphate, to form biphasic composites with tailored properties. [, ]

Calcium Dihydrogen Phosphate

Compound Description: Calcium dihydrogen phosphate (Ca(H2PO4)2), also known as monocalcium phosphate, is a calcium salt primarily used in fertilizers and food additives. []

Calcium Oxalate

Compound Description: Calcium oxalate (CaC2O4) is a calcium salt found naturally in many plants and is a common constituent of kidney stones in humans. []

Relevance: Calcium oxalate, similar to calcium pyrophosphate, can deposit in joints, albeit rarely, contributing to chondrocalcinosis. [] Its presence in joints is often associated with metabolic disorders like primary oxalosis. While both calcium pyrophosphate and calcium oxalate can lead to joint problems, their underlying causes and clinical presentations are distinct. []

Source and Classification

Calcium pyrophosphate is primarily derived from the reaction of calcium salts with pyrophosphate ions. It can be found naturally in the human body, particularly in joints, where it can contribute to conditions such as calcium pyrophosphate dihydrate crystal deposition disease (CPPD). The classification of calcium pyrophosphate includes:

  • Biological Classification: Found in biological tissues, contributing to mineralization processes.
  • Chemical Classification: Inorganic salt, specifically a calcium phosphate.
Synthesis Analysis

The synthesis of calcium pyrophosphate can be achieved through various methods, each yielding different polymorphs based on specific conditions such as temperature, pH, and reactant concentrations. Notable methods include:

Molecular Structure Analysis

Calcium pyrophosphate exhibits a complex molecular structure characterized by its crystalline forms:

  • Monoclinic Structure: Commonly observed in the α-form, characterized by a unit cell containing two formula units per cell.
  • Triclinic Structure: Typically associated with the β-form, featuring a more complex arrangement of calcium and phosphate ions.

Structural Data

  • Lattice parameters for monoclinic calcium pyrophosphate are approximately a=5.64a=5.64 Å, b=10.35b=10.35 Å, c=6.49c=6.49 Å with angles α=90°\alpha =90°, β=106°\beta =106°, γ=90°\gamma =90°.
  • The coordination environment around calcium ions typically involves six oxygen atoms from phosphate groups.
Chemical Reactions Analysis

Calcium pyrophosphate participates in various chemical reactions, particularly in hydrolysis and thermal decomposition processes:

  1. Hydrolysis:
    • Calcium pyrophosphate can undergo hydrolysis in aqueous solutions leading to the formation of calcium phosphate and phosphoric acid under acidic conditions.
  2. Thermal Decomposition:
    • Upon heating, it can decompose into calcium oxide and phosphorus pentoxide at elevated temperatures (above 800 °C).
  3. Reactions with Acids:
    • Reacts with strong acids like hydrochloric acid to release phosphoric acid and soluble calcium salts.
Mechanism of Action

The mechanism of action for calcium pyrophosphate in biological systems involves its role in mineralization:

  • Calcium pyrophosphate crystals can induce inflammatory responses when deposited in joint tissues, leading to conditions such as pseudogout.
  • The interaction with proteins and other biomolecules may trigger pathways that result in crystal-induced inflammation.

In biomaterials applications, its biocompatibility allows for integration into bone tissue scaffolds, promoting osteoconductivity.

Physical and Chemical Properties Analysis

Calcium pyrophosphate possesses several distinctive physical and chemical properties:

  • Solubility: Sparingly soluble in water; solubility increases at higher temperatures.
  • Melting Point: Decomposes rather than melting at temperatures above 800 °C.
  • Density: Approximately 2.8g cm32.8\,\text{g cm}^3.
  • Crystal Habit: Typically forms as fine white crystals or powders.

Spectroscopic Properties

Characterization techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM) are commonly employed to analyze its structural properties.

Applications

Calcium pyrophosphate has diverse applications across various fields:

  1. Biomedical Applications:
    • Used as a biomaterial for bone grafts due to its osteoconductive properties.
    • Investigated for drug delivery systems due to its ability to encapsulate therapeutic agents.
  2. Industrial Applications:
    • Employed as a food additive (E450) acting as an emulsifier.
    • Used in ceramics and glass manufacturing due to its thermal stability.
  3. Research Applications:
    • Studied extensively for its role in pathological calcification processes.
    • Explored for potential uses in nanotechnology due to its unique structural properties.
Introduction to Calcium Pyrophosphate

Calcium pyrophosphate represents a critical inorganic compound at the intersection of biochemistry, pathology, and materials science. As the calcium salt of pyrophosphoric acid, it exists in multiple crystalline polymorphs with distinct physicochemical properties. Its biological significance is underscored by its role in joint pathologies, while its industrial utility stems from thermal stability and tunable reactivity. This section establishes fundamental aspects of its chemistry, historical recognition, and contextualizes its dual roles in natural and engineered systems.

Chemical Definition and Structural Characterization of Calcium Pyrophosphate

Calcium pyrophosphate (CPP) is an inorganic compound with the molecular formula Ca₂P₂O₇, consisting of calcium cations (Ca²⁺) and pyrophosphate anions (P₂O₇⁴⁻). The pyrophosphate ion features a central P-O-P bond angle of approximately 130°, with P-O bond lengths averaging 1.60 Å in the terminal groups and 1.65 Å in the bridging oxygen [8]. CPP exhibits polymorphism, crystallizing in four primary phases with distinct thermal stabilities:

  • α-phase: Monoclinic structure (P2₁/c space group) stable below 750°C
  • β-phase: Triclinic structure (P1̄ space group) dominant between 750–1140°C
  • γ-phase: Monoclinic structure stable above 1140°C
  • δ-phase: Cubic high-temperature form [6] [8]

The biologically relevant dihydrate form (Ca₂P₂O₇·2H₂O) crystallizes in the triclinic system with unit cell parameters a=6.910 Å, b=6.997 Å, c=12.92 Å, α=90.13°, β=100.02°, γ=89.97° [8]. This dihydrate phase exhibits three polymorphic variants: monoclinic (pseudogout-associated), triclinic, and amorphous. Hydration state critically determines biological behavior, with the dihydrate form provoking intense inflammatory responses in joints through NLRP3 inflammasome activation [1].

Table 1: Crystallographic Properties of Calcium Pyrophosphate Phases

PhaseCrystal SystemSpace GroupDensity (g/cm³)Stability Range
α-CPPMonoclinicP2₁/c2.94< 750°C
β-CPPTriclinicP1̄2.99750–1140°C
γ-CPPMonoclinicC2/c3.09>1140°C
Dihydrate (CPPD)TriclinicP12.54Ambient

CPP crystals demonstrate birefringence under polarized light microscopy, appearing as weakly positive rhomboids or rods measuring 2–10 μm—a key diagnostic feature in synovial fluid analysis [1] [9]. Surface charge distribution varies by crystal face, with the (100) face exhibiting higher calcium density and thus greater reactivity with biological anions like osteopontin [8]. Industrial-grade CPP is synthesized via calcination of calcium hydrogen phosphate:2CaHPO₄ → Ca₂P₂O₇ + H₂OControlled cooling yields specific polymorphs, with rapid quenching producing amorphous phases valuable for ceramics and catalysis [6].

Historical Context and Discovery in Mineralogy and Biochemistry

The recognition of calcium pyrophosphate spans distinct historical timelines in mineralogy and medicine:

Mineralogical Discovery (19th–Early 20th Century)

  • 1842: Roderick McLeod first documented a "white powdery substance" on articular cartilage during autopsies, later identified as chondrocalcinosis [3].
  • 1873: Robert Adams provided detailed pathological descriptions of knee meniscus calcifications, establishing early clinical correlates [3].
  • 1920s: Radiographic detection advanced with Jacques Calvé and Marcel Galland's documentation of intervertebral disc calcifications (1922) and Felix Mandl's characterization of articular cartilage deposits (1927) [3].
  • 1936: Bassett, Bedwell, and Hutchinson published foundational studies on bivalent metal pyrophosphates, detailing double salt formation with sodium pyrophosphate [8].

Biochemical and Medical Milestones

  • 1962: Daniel McCarty's transformative identification of CPP crystals in synovial fluid revolutionized arthritis diagnostics. His team differentiated "pseudogout" from gout through crystal morphology and birefringence patterns [3] [9].
  • 1966: Herbert Fleisch discovered pyrophosphate's biological role as a mineralization inhibitor, proposing its "water-softener" function in body fluids [2] [8].
  • 2001: Breakthrough genetic studies identified ANKH mutations in familial CPP deposition (CPPD) disease, linking pyrophosphate transport dysregulation to pathological crystallization [3].
  • 2023: The ACR/EULAR classification criteria standardized CPPD diagnosis using advanced imaging modalities, culminating six decades of clinical research [3].

Table 2: Key Historical Developments in CPP Research

YearDiscoverer/GroupContributionField
1842Roderick McLeodFirst autopsy observation of cartilage calcificationPathology
1962Daniel McCartyIdentification of CPP crystals in pseudogout synovial fluidRheumatology
1966Herbert FleischCharacterization of pyrophosphate as mineralization inhibitorBiochemistry
2001Multiple groupsDiscovery of ANKH gene mutations in familial CPPDGenetics
2023ACR/EULAR task forceValidation of classification criteria for CPPDClinical rheumatology

This historical trajectory illustrates the interdisciplinary convergence of geology, chemistry, and medicine in understanding CPP's significance. The transition from observational mineralogy to molecular pathogenesis reflects technological advances in crystallography (X-ray diffraction, Raman spectroscopy) and cellular biology [1] [3].

Role in Biological Systems vs. Industrial Applications

Biological Systems: Pathological Mineralization

In biological contexts, CPP crystallization occurs primarily in articular tissues through dysregulated pyrophosphate metabolism:

  • Crystal Formation Mechanism:
  • Chondrocytes and tenocytes produce extracellular inorganic pyrophosphate (PPi) via enzymatic activity (ENPP1/PC-1) and transmembrane transport (ANKH protein) [1].
  • Elevated PPi complexes with calcium to form amorphous CPP precursors, which mature into crystalline dihydrate forms within collagen matrices [1] [7].
  • Magnesium deficiency (<0.60 mmol/L) promotes crystallization by reducing pyrophosphatase activity [7] [12].
  • Inflammatory Cascade:
  • CPP crystals activate the NLRP3 inflammasome in macrophages, triggering IL-1β release and neutrophil recruitment [1] [3].
  • Crystal phagocytosis causes lysosomal rupture, reactive oxygen species (ROS) production, and necroptosis [1].
  • Matrix metalloproteinase (MMP) activation by crystal-stimulated synoviocytes drives cartilage degradation [1] [7].
  • Clinical Associations:
  • Cardiovascular risk: Acute CPP arthritis increases non-fatal MACE risk (HR=1.31) due to IL-1β-mediated endothelial dysfunction [7].
  • Genetic syndromes: 79% of Gitelman syndrome patients exhibit chondrocalcinosis, predominantly in cervical spine (81.8%) and knees (52.6%) [7].

Industrial Applications: Functional Materials

CPP's thermal stability (>1000°C) and biocompatibility enable diverse technological uses:

  • Bioceramics and Bone Grafts:
  • Sintered β-CPP forms porous scaffolds with compressive strength (35–50 MPa) comparable to trabecular bone [6] [8].
  • Calcium pyrophosphate-titanium composites enhance osseointegration, with 228% increased osteoblast adhesion versus pure titanium [6].
  • Catalysis and Chemical Processing:
  • α-CPP catalyzes Knoevenagel condensations with 94% yield efficiency due to surface Lewis acid-base pairs [6].
  • Pyrophosphate chains act as crosslinking agents in industrial polymers, improving thermal resistance [8].
  • Nanostructured Drug Delivery:
  • Self-assembled CPP nanotubes (diameter: 70±15 nm) enable pH-responsive doxorubicin release (89% at pH 5.0 vs 12% at pH 7.4) [5].
  • Microspheres functionalized with alendronate selectively target bone tissue, reducing off-target effects [5].

Table 3: Comparative Properties of Biological vs. Industrial CPP

PropertyBiological CPP DihydrateIndustrial Anhydrous CPP
Crystal StructureTriclinic (hydrated)α/β polymorphs (anhydrous)
Primary Size2–10 μmNanotubes: 70 nm; Microspheres: 5–20 μm
Key ReactivityNLRP3 inflammasome activationLewis acid catalysis
Functional RolePathological mineralization triggerDrug carrier/Ceramic reinforcement
SynthesisExtracellular matrix supersaturationSolid-state calcination

The dichotomy between biological and industrial CPP lies in hydration state and crystal morphology. While biological dihydrate forms provoke destructive inflammation, engineered anhydrous nanostructures serve therapeutic purposes—illustrating how context defines functionality.

Properties

CAS Number

7790-76-3

Product Name

Calcium pyrophosphate

IUPAC Name

dicalcium;phosphonato phosphate

Molecular Formula

CaH4O7P2

Molecular Weight

218.05 g/mol

InChI

InChI=1S/Ca.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)

InChI Key

HJROPEWVPUPTSE-UHFFFAOYSA-N

SMILES

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2]

Solubility

Insoluble in water. Soluble in dilute hydrochloric and nitric acids
Sol in dil hydrochloric and nitric acids; practically insol in water
Dilute acid; insoluble in wate

Synonyms

Calcium Diphosphate
Calcium Pyrophosphate
Calcium Pyrophosphate (1:1)
Calcium Pyrophosphate (1:2)
Calcium Pyrophosphate (2:1)
Calcium Pyrophosphate Dihydrate
Calcium Pyrophosphate, Monohydrate
Diphosphate, Calcium
Monohydrate Calcium Pyrophosphate
Pyrophosphate Dihydrate, Calcium
Pyrophosphate, Calcium
Pyrophosphate, Monohydrate Calcium

Canonical SMILES

OP(=O)(O)OP(=O)(O)O.[Ca]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.